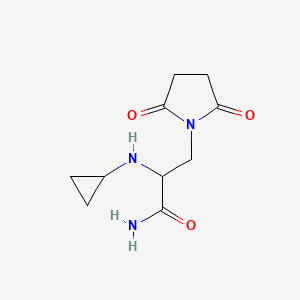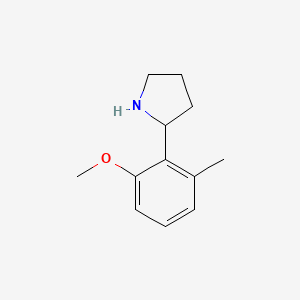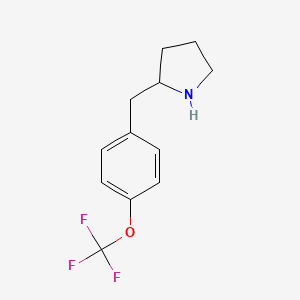
n-(4-(2-(Tert-butylamino)ethyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-(4-(2-(Tert-butylamino)ethyl)phenyl)acetamide:
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-(4-(2-(Tert-butylamino)ethyl)phenyl)acetamide typically involves the reaction of 4-(2-aminoethyl)phenylacetamide with tert-butylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would include the use of automated reactors to ensure precise control over reaction parameters such as temperature, pressure, and reaction time. The product is then isolated and purified using industrial-scale purification methods, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: n-(4-(2-(Tert-butylamino)ethyl)phenyl)acetamide can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions may lead to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced amine derivatives.
Substitution: The compound can participate in substitution reactions, where the tert-butylamino group or the acetamide group can be replaced by other functional groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and nucleophiles.
Major Products Formed:
Oxidation: Oxidized derivatives such as oxides.
Reduction: Reduced amine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
n-(4-(2-(Tert-butylamino)ethyl)phenyl)acetamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new synthetic methodologies.
Biology: The compound is used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.
Industry: The compound is used in the development of new materials and chemical products, contributing to advancements in various industrial processes.
Mechanism of Action
The mechanism of action of n-(4-(2-(Tert-butylamino)ethyl)phenyl)acetamide involves its interaction with specific molecular targets. The tert-butylamino group and the acetamide moiety play crucial roles in its binding affinity and selectivity towards these targets. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- n-(4-(tert-butylamino)phenyl)acetamide
- n-(4-(tert-butylamino)butyl)acetamide
- n-(4-(tert-butylamino)propyl)acetamide
Comparison: n-(4-(2-(Tert-butylamino)ethyl)phenyl)acetamide is unique due to the presence of the ethyl chain connecting the tert-butylamino group to the phenyl ring. This structural feature distinguishes it from other similar compounds, which may have different alkyl chain lengths or substitutions. The specific arrangement of functional groups in this compound contributes to its distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C14H22N2O |
|---|---|
Molecular Weight |
234.34 g/mol |
IUPAC Name |
N-[4-[2-(tert-butylamino)ethyl]phenyl]acetamide |
InChI |
InChI=1S/C14H22N2O/c1-11(17)16-13-7-5-12(6-8-13)9-10-15-14(2,3)4/h5-8,15H,9-10H2,1-4H3,(H,16,17) |
InChI Key |
PWKNPCDAKYFBKW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CCNC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(2-Aminophenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B13531557.png)


![10-Benzyl-8-oxa-3,10-diazabicyclo[4.3.1]decanedihydrochloride](/img/structure/B13531590.png)



![1-[(6-Bromopyridin-3-yl)oxy]cyclopropane-1-carboxylic acid](/img/structure/B13531612.png)


![tert-butyl N-{9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonan-1-yl}carbamate](/img/structure/B13531625.png)


